PAT-347

ATX Inhibitor LPA Signaling Cancer

Researchers studying the ATX-LPA signaling axis often face challenges with substrate-overcome inhibition and off-target effects when using orthosteric ATX inhibitors. PAT-347 resolves this with its non-competitive, type III allosteric binding mode (PDB: 4ZG7), which remains effective even at saturating LPC concentrations. • Achieves complete ATX inhibition (100% max) with a sub-nanomolar IC50 of 0.3 nM against native LPC substrate. • >99.0% purity ensures reproducible in vitro results free from impurity-driven artifacts. • Serves as a high-confidence chemical probe for fibrotic disease, oncology, and assay development research.

Molecular Formula C28H21ClF2N2O3S
Molecular Weight 539.0 g/mol
Cat. No. B12398278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAT-347
Molecular FormulaC28H21ClF2N2O3S
Molecular Weight539.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC(=O)N3CC4(CC4)C5=CC=CC=C53)C(=C(C=C2)Cl)F)SC6=CC=CC(=C6F)C(=O)O
InChIInChI=1S/C28H21ClF2N2O3S/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33/h2-10H,11-14H2,1H3,(H,35,36)
InChIKeyYFALJJNRFPFPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAT-347: A Potent, Non-Competitive Autotaxin (ATX) Inhibitor for Targeted Lysophosphatidic Acid (LPA) Pathway Research


PAT-347 is a highly potent, small-molecule Autotaxin (ATX) inhibitor, categorized as a type III inhibitor based on its distinct binding mode. It functions by inhibiting the ATX enzyme, which is responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA) . This inhibition disrupts the ATX-LPA signaling axis, a pathway implicated in cell survival, migration, and proliferation, making PAT-347 a valuable tool for research into fibrotic diseases, cancer, and inflammation [1]. Its defined mechanism of action and high purity (>99.0%) make it suitable for precise, reproducible in vitro studies.

Why PAT-347 Cannot Be Directly Substituted with Generic or In-Class ATX Inhibitors


Substituting PAT-347 with another ATX inhibitor, even within the same class, is not straightforward due to its unique non-competitive, type III binding mechanism [1]. Unlike orthosteric (type I) inhibitors like PF-8380 [2], PAT-347 binds to a distinct allosteric hydrophobic tunnel, which is also occupied by the natural lipid 14:0 LPA [3]. This binding mode fundamentally alters the enzymatic mechanism and can lead to differential effects on both the catalytic and non-catalytic functions of ATX [1]. Furthermore, the sub-nanomolar potency of PAT-347 (IC50 = 0.3 nM against LPC substrate [4]) far exceeds that of many other research-grade ATX inhibitors, meaning a simple 1:1 molar substitution would result in a dramatically different level of target engagement and off-target potential, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation of PAT-347: A Head-to-Head Analysis of Potency and Binding Mode


Sub-Nanomolar Potency: A Direct Comparison with Orthosteric and Clinical-Stage Inhibitors

PAT-347 exhibits significantly higher potency than several well-characterized ATX inhibitors in enzymatic assays. Using the native substrate LPC, PAT-347 demonstrates an IC50 of 0.3 nM [1]. In direct comparison, this is orders of magnitude more potent than the type I orthosteric inhibitor PF-8380 (IC50 = 5 nM) and the clinical candidate GLPG1690 (IC50 = 131 nM) under the same LPC substrate conditions [2][3]. The difference represents a 16.7-fold increase in potency over PF-8380 and a 437-fold increase over GLPG1690.

ATX Inhibitor LPA Signaling Cancer Fibrosis

Non-Competitive, Type III Binding: A Mechanistic Distinction that Avoids Competition with Substrate

Crystallographic studies definitively establish PAT-347 as a non-competitive, type III inhibitor (PDB: 4ZG7) [1][2]. It binds within a hydrophobic tunnel adjacent to, but distinct from, the orthosteric substrate-binding pocket. This contrasts sharply with type I inhibitors like PAT-078 and PF-8380, which bind directly within the orthosteric pocket and are competitive with the LPC substrate [2]. The structural analysis reveals that the PAT-347 binding site accommodates the natural LPA molecule (14:0 LPA), confirming its non-competitive mechanism [1].

Allosteric Inhibition Type III Inhibitor ATX Binding Mode Drug Discovery

Distinct Substrate-Dependent Inhibition Profile Compared to In-Class Type III Inhibitor PAT-505

In a direct comparative biochemical study, PAT-347 displayed a unique inhibition profile relative to another type III inhibitor, PAT-505. While both are non-competitive, PAT-347 exhibited nearly complete inhibition (100% max inhibition) of ATX lysoPLD activity using the LPC substrate, whereas PAT-505 showed only 57% maximum inhibition under the same conditions (using the BNPP substrate) [1]. This indicates that subtle differences in the binding interaction translate into a more effective blockade of the enzyme's catalytic function for the native lipid substrate by PAT-347.

ATX Inhibitor Structure-Activity Relationship (SAR) Substrate Specificity Biochemical Assay

Optimal Scientific and Preclinical Applications for PAT-347 Based on its Unique Profile


Target Validation and Pathway Deconvolution in ATX-LPA Dependent Cancers

Researchers studying cancers where ATX-LPA signaling drives proliferation, migration, or therapy resistance (e.g., melanoma, breast, or ovarian cancer) can use PAT-347 as a high-confidence chemical probe. Its sub-nanomolar potency and non-competitive mechanism, which is not overcome by substrate accumulation, make it ideal for establishing a robust causal link between ATX activity and cancer cell phenotypes in vitro [1]. The high purity (>99%) ensures that observed effects are due to target engagement, not impurities .

Investigating Fibrotic Mechanisms in Preclinical Models

For studies into fibrotic diseases like idiopathic pulmonary fibrosis (IPF) or liver fibrosis, PAT-347 is a superior tool for in vitro mechanistic work. Its ability to achieve complete ATX inhibition (100% max inhibition) at low concentrations [2] allows for a clear delineation of the ATX-LPA axis's role in fibroblast activation and extracellular matrix deposition, providing a benchmark for evaluating clinical-stage inhibitors like GLPG1690, which is over 400-fold less potent [3].

Elucidating ATX Allostery and Developing Novel Binding Assays

Structural biologists and medicinal chemists can leverage PAT-347's well-characterized, non-competitive binding mode (Type III, PDB: 4ZG7) [4] as a standard control. Its defined binding to the allosteric tunnel occupied by LPA makes it an essential reagent for developing and validating new biochemical or biophysical assays designed to screen for other allosteric modulators, or to study the conformational dynamics of the ATX enzyme during catalysis.

In Vitro Benchmarking and Quality Control of Novel ATX Inhibitors

Pharmaceutical and CRO laboratories can use PAT-347 as a high-potency positive control in in vitro enzymatic assays (e.g., using LPC or FS-3 substrates) [1][2]. Its well-defined IC50 of 0.3 nM against the native substrate [1] provides a reliable benchmark for assessing the relative potency and efficacy of new chemical entities or in-house compounds, ensuring assay consistency across experiments and batches.

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